![molecular formula C16H14ClN3O3S2 B2501782 N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899976-50-2](/img/structure/B2501782.png)
N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide and related compounds involves multiple steps, starting with the formation of core structures followed by various substitution reactions. For instance, the synthesis of benzimidazole derivatives as mentioned in one study involves the reaction of 2-(4-chlorophenyl)benzimidazole with different arylmethyleneamino and aryl-thiazolidine groups . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl) derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . These methods typically involve the use of reagents that introduce the desired functional groups onto the core structure, resulting in a variety of acetamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of various functional groups attached to the acetamide core. The crystal structures of related compounds have been determined, revealing the presence of hydrogen bonds and halogen-π interactions that influence the overall conformation and stability of the molecules . These interactions are crucial for the biological activity of the compounds as they can affect the binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide derivatives is influenced by the functional groups present in the molecule. For example, the presence of a thiazolidine ring or a benzothiazin moiety can confer the molecules with different reactivity patterns, which can be exploited to further modify the compounds or to understand their interactions with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like chlorine and iodine, can increase the molecular weight and influence the lipophilicity of the compounds, which in turn can affect their pharmacokinetic properties . The introduction of sulfur-containing groups, such as in the thiadiazinyl moiety, can also affect the electron distribution within the molecule, potentially altering its chemical reactivity and interactions with biological targets .
Applications De Recherche Scientifique
Chemical Structure and Biological Activity
- Synthetic Organic Chemistry Applications : Studies have shown that compounds with aromatic rings and specific functional groups like thiadiazines have significant potential in synthetic organic chemistry. These compounds are used in the development of new synthetic methodologies, offering pathways to various heterocyclic compounds that possess biological activity. For instance, the development of chemoselective N-acylation reagents highlights the importance of structural features for chemical reactivity and selectivity in synthesis processes Kondo & Murakami, 2002.
Environmental Impact and Degradation
- Degradation Pathways and Environmental Persistence : Compounds with specific chlorophenyl groups have been studied for their environmental impact, particularly their degradation pathways in water treatment processes. The advanced oxidation processes (AOPs) have been utilized to degrade similar compounds, shedding light on the kinetics, mechanisms, and by-products formed during the process. This research is crucial for understanding the environmental fate of complex organic compounds and their potential toxicity Qutob et al., 2022.
Pharmacological Applications
- Anticancer and Antituberculosis Potential : The structure-activity relationship (SAR) of compounds containing chlorophenyl and thiadiazine units has been explored for potential pharmacological applications. For example, the study of organotin(IV) complexes with anticancer and antituberculosis activities emphasizes the role of these structural motifs in medicinal chemistry. These studies contribute to the development of drugs with specific therapeutic targets, demonstrating the importance of structural features like chlorophenyl and thiadiazine for biological activity Iqbal et al., 2015.
Toxicological Considerations
- Toxic Effects and Safety Evaluations : Understanding the toxicological profile of chemical compounds is essential for their safe application in various fields. Studies on chlorophenols, for instance, provide insight into the potential toxic effects and mechanisms of action in biological systems. These studies inform the safety evaluations of new compounds, guiding their development for therapeutic or industrial uses Ge et al., 2017.
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-2-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUPQAAXMNAPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


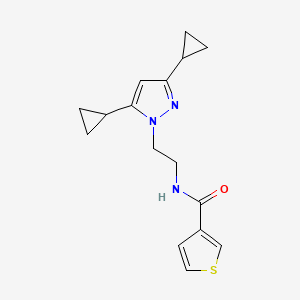
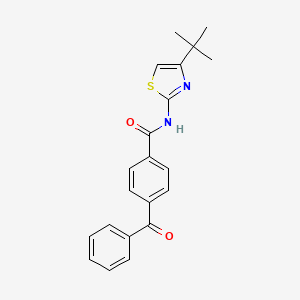
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2501708.png)
![5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2501710.png)
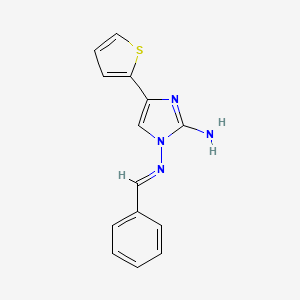
![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)
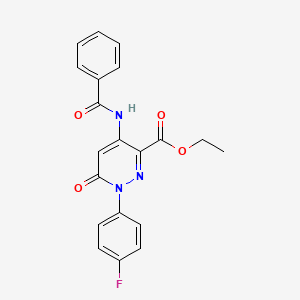
![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)
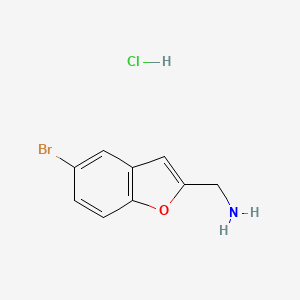
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)
